molecular formula C22H22N2O4 B2855040 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 325471-62-3

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2855040
CAS No.: 325471-62-3
M. Wt: 378.428
InChI Key: QZHFEPJMDOSPMF-UHFFFAOYSA-N
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Description

Structure and Key Features
3-(4-Benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by:

  • Core Structure: A chromen-2-one (coumarin) scaffold with a methoxy group at position 5.
  • Substituent: A 4-benzylpiperazine-1-carbonyl group at position 3, introducing a nitrogen-rich, flexible aromatic moiety.

Characterization typically involves ¹H/¹³C NMR, HRMS-ESI, and IR spectroscopy .

Properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHFEPJMDOSPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the coumarin derivative with benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of chromenones, including this compound, exhibit significant antioxidant activities. Studies have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated various chromenone derivatives and reported that compounds similar to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one showed promising cytotoxic effects against cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties. Compounds containing this structure have been investigated for their ability to protect neuronal cells against apoptosis induced by neurotoxic agents.

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveProtection against neuronal apoptosis

Pharmacological Research

The compound is being investigated for its potential use in treating various conditions, including:

  • Neurodegenerative Diseases : Due to its neuroprotective properties, it may play a role in therapies aimed at diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : Its cytotoxic effects suggest potential as an adjunct in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine . This dual binding mode enhances its inhibitory potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related coumarin derivatives, highlighting key differences in substituents, biological activities, and synthesis approaches:

Compound Name Substituents Biological Activity Key Findings References
3-(4-Benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one - 6-methoxy
- 3-(4-benzylpiperazine-1-carbonyl)
PI3Kδ inhibition
(hypothesized based on structural analogs)
Flexible benzylpiperazine moiety enhances binding to solvent-exposed regions.
7-(4-Chlorobenzyloxy)-6-methoxy-2H-chromen-2-one (23) - 6-methoxy
- 7-(4-chlorobenzyloxy)
Acaricidal activity 76.13% yield; moderate activity against mites.
7-(4-Trifluoromethylbenzyloxy)-6-methoxy-2H-chromen-2-one (24) - 6-methoxy
- 7-(4-CF₃-benzyloxy)
Acaricidal activity 83.56% yield; higher lipophilicity improves bioactivity.
(E)-3-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)-6-methoxy-2H-chromen-2-one (14a) - 6-methoxy
- 3-(chalcone-linked vanillin derivative)
Anticancer (antiangiogenic) Inhibits VEGF-triggered ERK1/2 and Akt phosphorylation in HUVECs.
6-Bromo-3-{[4-(3-chlorophenyl)piperazinyl]carbonyl}-2H-chromen-2-one - 6-bromo
- 3-(4-(3-chlorophenyl)piperazine-1-carbonyl)
Not explicitly stated
(likely kinase inhibition)
Bromine enhances electron-withdrawing effects; chlorophenyl improves selectivity.
3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-(4-CF₃-benzyloxy)chromen-4-one - 6-ethyl, 2-methyl
- 7-(4-CF₃-benzyloxy)
- 3-benzothiazole
Anticancer Trifluoromethyl group increases metabolic stability.

Key Structural and Functional Insights

Substituent Flexibility and Binding Modes: The 4-benzylpiperazine-1-carbonyl group in the target compound exhibits higher conformational flexibility compared to rigid tert-butyl or morpholine substituents. Fluorine substitution (e.g., in 4-benzylpiperazine-1-carbonyl derivatives) enhances interaction energy (ΔG = -42.3 kcal/mol) and correlates with IC₅₀ values (r = 0.95, p < 0.05) .

Methoxy vs. Halogen Substituents :

  • 6-Methoxy (common in scopoletin analogs) is associated with antiangiogenic activity via VEGF and ERK inhibition .
  • 6-Bromo or 6-chloro substituents (e.g., in compound 23 and 14) increase electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions .

Chalcone-Coumarin Hybrids :

  • Compounds like 14a merge coumarin with chalcone moieties, broadening biological activity. The acryloyl group at position 3 enables π-π stacking with kinase active sites .

Benzothiazole and Piperazine Derivatives :

  • Benzothiazole at position 3 (e.g., compound in ) introduces heterocyclic rigidity, improving binding to hydrophobic pockets.
  • Piperazine-linked compounds (e.g., ) show enhanced solubility and CNS penetration due to the basic nitrogen.

Contradictions and Limitations

  • focuses on acaricidal activity for simple benzyloxy derivatives, while and emphasize anticancer mechanisms. This suggests substituent-dependent target specificity.
  • Fluorine’s role in PI3Kδ inhibition conflicts with its traditional use as a bioisostere; here, it alters binding coherence rather than mimicking hydrogen .

Biological Activity

The compound 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one , a derivative of the chromone family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a chromone core with a benzylpiperazine moiety. The molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3} and the molecular weight is approximately 342.39 g/mol.

Structural Features

  • Chromone Core : Known for various pharmacological properties.
  • Benzylpiperazine Group : Implicated in neuropharmacological activities.

Neuropharmacological Effects

Research indicates that compounds containing piperazine rings exhibit significant neuropharmacological activities. A study on N-benzylpiperazine (BZP), closely related to our compound of interest, demonstrated neurotoxic effects in human cancer cell lines, suggesting that similar derivatives could also exhibit neurotoxic properties through mechanisms involving mitochondrial dysfunction and oxidative stress .

Table 1: Summary of Neurotoxic Effects of BZP

EffectObservations
LDH ElevationSignificant increase indicating cell membrane damage
ROS ProductionIncreased levels indicating oxidative stress
DNA Damage MarkerElevated 8-OHdG levels suggesting genotoxicity
Activation of CaspasesIndicated apoptosis pathways

Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A review highlighted that piperidine-based compounds exhibit antibacterial and antifungal activities, suggesting that our compound may also have potential in this area . Further research is needed to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Antioxidant Activity

The antioxidant potential of chromone derivatives has been documented in various studies. Chromones are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . The methoxy group in our compound may enhance its electron-donating ability, contributing to its antioxidant properties.

Study on Piperazine Derivatives

A study focused on various piperazine derivatives indicated that structural modifications significantly influence their biological activity. The study evaluated the effects of different substituents on the piperazine ring and found that certain modifications enhanced neuroprotective effects while others led to increased toxicity . This suggests that careful consideration of structural features is essential when predicting the biological activity of new compounds.

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